molecular formula C12H10ClNO2 B3176817 Ethyl 7-chloroquinoline-2-carboxylate CAS No. 116529-90-9

Ethyl 7-chloroquinoline-2-carboxylate

Cat. No. B3176817
CAS RN: 116529-90-9
M. Wt: 235.66 g/mol
InChI Key: DTHLOZLLCPGOOR-UHFFFAOYSA-N
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Description

Ethyl 7-chloroquinoline-2-carboxylate is a chemical compound that has various applications in different fields of research and industry. It is also known as 7-Chloroquinoline-2-carboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 7-chloroquinoline-2-carboxylate involves several steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields .


Molecular Structure Analysis

The molecular formula of Ethyl 7-chloroquinoline-2-carboxylate is C12H10ClNO2 . The InChI code is 1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

Quinoline, the core structure of Ethyl 7-chloroquinoline-2-carboxylate, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Ethyl 7-chloroquinoline-2-carboxylate has a molecular weight of 235.67 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

While the specific mechanism of action for Ethyl 7-chloroquinoline-2-carboxylate is not mentioned in the search results, quinoline and its derivatives have been reported to harbor vast therapeutic potential .

Safety and Hazards

While specific safety and hazard information for Ethyl 7-chloroquinoline-2-carboxylate was not found, related compounds such as Ethyl 2-chloroquinoline-7-carboxylate have been associated with certain hazards. It has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline heterocycles, which include Ethyl 7-chloroquinoline-2-carboxylate, occur widely among medicinally important natural products. They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties . Therefore, they are very interesting targets for organic chemists, and several strategies for their synthesis have been developed . The search continues to find a better and improved methodology for the preparation of these important quinolines .

properties

IUPAC Name

ethyl 7-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLOZLLCPGOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloroquinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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